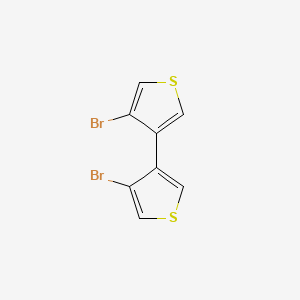

4,4'-Dibromo-3,3'-bithiophene

Vue d'ensemble

Description

4,4'-Dibromo-3,3'-bithiophene (DBT) is a polycyclic aromatic hydrocarbon (PAH) and a member of the thiophene family. It has been studied for its potential applications in organic electronics and biomedicine. DBT is a highly conjugated molecule with two sulfur-containing thiophene rings, one of them containing a bromine atom, and two benzene rings. Its structure is similar to other PAHs, such as naphthalene, anthracene, and phenanthrene. The presence of the bromine atom makes DBT more stable than other thiophene derivatives.

Applications De Recherche Scientifique

Synthesis of Symmetrical and Unsymmetrical Dithienoheteroaromatic Rings

4,4’-Dibromo-3,3’-bithiophene has been used in the synthesis of symmetrical and unsymmetrical dithienoheteroaromatic rings . This process involves the novel selectivity of Br/Li exchange and deprotonation of 4,4’-Dibromo-3,3’-bithiophene .

HOMO/LUMO Energy Level Tuning

The compound plays a significant role in HOMO/LUMO energy level tuning of bithiopheneimide and its homopolymer by heteroatom relative position engineering . This is particularly important in the field of semiconducting polymers in polymer solar cells (PSCs) and organic field-effect transistors (OFETs) .

Designing and Synthesis of Optoelectronic and Electronic Devices

4,4’-Dibromo-3,3’-bithiophene can potentially be used in the designing and synthesis of a variety of optoelectronic and electronic devices . These include organic solar cells, thin film transistors, chemical sensors, and photovoltaic cells .

Material Science Research

The compound is also used in various areas of research in material science . This includes the development of new materials with unique properties.

Chemical Synthesis

4,4’-Dibromo-3,3’-bithiophene is used in chemical synthesis . It serves as a building block in the synthesis of complex molecules.

Chromatography

The compound is used in chromatography, a method used to separate mixtures . It can be used as a stationary phase or as a part of the mobile phase.

Propriétés

IUPAC Name |

3-bromo-4-(4-bromothiophen-3-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-7-3-11-1-5(7)6-2-12-4-8(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVREGJMFYCNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C2=CSC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465954 | |

| Record name | 4,4'-Dibromo-3,3'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dibromo-3,3'-bithiophene | |

CAS RN |

5556-13-8 | |

| Record name | 4,4'-Dibromo-3,3'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

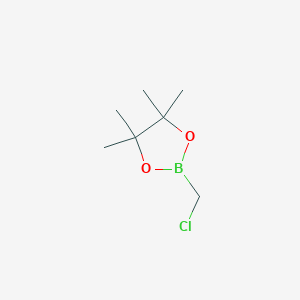

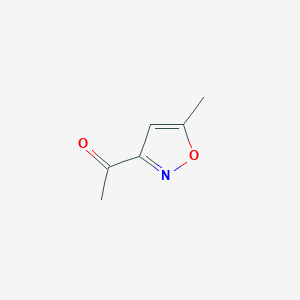

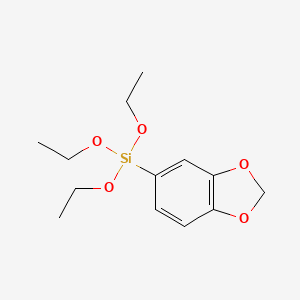

Feasible Synthetic Routes

Q & A

Q1: What makes 4,4'-dibromo-3,3'-bithiophene useful in synthesizing diverse DTHAs?

A1: 4,4'-dibromo-3,3'-bithiophene is a versatile precursor because it can undergo selective lithium-halogen exchange reactions. [] Depending on the reaction conditions (solvent and type of butyllithium used), either one or both bromine atoms can be selectively substituted with lithium. This allows for the controlled synthesis of both symmetrical and unsymmetrical DTHAs through subsequent reactions with electrophilic reagents. []

Q2: How is the structure of a DTHA confirmed?

A2: The structure of newly synthesized DTHAs can be confirmed through various analytical techniques. One powerful method is X-ray single-crystal analysis, which provides a three-dimensional representation of the molecule, confirming the connectivity of atoms and the overall structure. [] Other techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are also commonly employed for structural elucidation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B1589484.png)

![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)

![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)